N-(4-methoxyphenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(4-methoxyphenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a methoxy group, two nitro groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3,5-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to introduce nitro groups at the 3 and 5 positions. This is followed by the acylation of the resulting dinitroaniline with benzoyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic conditions.
Major Products
Reduction: 3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-methoxybenzoic acid.
Scientific Research Applications
N-(4-methoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro groups play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Known for its anticancer properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of advanced materials.
Uniqueness
N-(4-methoxyphenyl)-3,5-dinitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C14H11N3O6 |
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Molecular Weight |
317.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-23-13-4-2-10(3-5-13)15-14(18)9-6-11(16(19)20)8-12(7-9)17(21)22/h2-8H,1H3,(H,15,18) |
InChI Key |
MIOZEVVUBICFAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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